2,3-Norbornanedicarboxylic Acid
Overview
Description
2,3-Norbornanedicarboxylic Acid is an organic compound with the molecular formula C9H12O4. It is also known as bicyclo[2.2.1]heptane-2,3-dicarboxylic acid. This compound is characterized by its unique bicyclic structure, which contributes to its distinct chemical properties. It is a white to almost white crystalline solid that is soluble in methanol .
Mechanism of Action
Target of Action
2,3-Norbornanedicarboxylic Acid (also known as Bicyclo [2.2.1]heptane-2,3-dicarboxylic Acid) is primarily used in the production of polymers . Its primary targets are the polymer structures where it contributes to the formation of colorless polyimides (PIs) .
Mode of Action
The compound interacts with its targets by contributing to the formation of colorless polyimides (PIs). It has a unique steric structure with high structural linearity . This structural linearity allows it to combine with aromatic diamines with rigid and linear structures to form PIs .
Biochemical Pathways
The compound is involved in the pathway of polymer formation, specifically in the creation of colorless polyimides (PIs). The process involves the polyaddition of this compound and aromatic diamines .
Pharmacokinetics
It’s worth noting that the compound has a molecular weight of 18419 , which can influence its behavior in a chemical reaction or a biological system.
Result of Action
The result of the action of this compound is the formation of colorless polyimides (PIs) with high glass transition temperature (Tg) and low linear coefficient of thermal expansion (CTE) . These PIs have excellent optical transparency, extremely high Tg, sufficiently high thermal stability, low CTE, high toughness, relatively low water uptake, and excellent solution processability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and solvent conditions can affect the polyaddition process . Moreover, the compound has a high thermal stability , which means it can maintain its structure and function even under high-temperature conditions.
Biochemical Analysis
Biochemical Properties
2,3-Norbornanedicarboxylic Acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as dehydrogenases and carboxylases. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For example, it can act as a competitive inhibitor for certain dehydrogenases, thereby affecting the overall metabolic flux within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism. This compound can alter the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can participate in the tricarboxylic acid (TCA) cycle by acting as a substrate for certain dehydrogenases. Additionally, it can influence the levels of metabolites, such as succinate and fumarate, by modulating the activity of enzymes involved in their production and degradation. These interactions can affect the overall metabolic flux and energy production within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can participate in metabolic processes and influence energy production. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Norbornanedicarboxylic Acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct. The reaction typically requires heating to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity of the final product. The use of catalysts and solvents can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Norbornanedicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols .
Scientific Research Applications
2,3-Norbornanedicarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
- cis-5-Norbornene-endo-2,3-dicarboxylic acid
- 5-Norbornene-2-endo,3-exo-dicarboxylic acid
Comparison: 2,3-Norbornanedicarboxylic Acid is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and stability. Compared to similar compounds, it offers advantages in terms of thermal stability and solubility in various solvents. Its unique structure also makes it a valuable intermediate in the synthesis of specialized polymers and materials .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVOCRBADNIWDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938141 | |
Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1724-08-9, 2435-37-2, 27862-85-7, 6343-11-9 | |
Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1724-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydronadic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1724-08-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC238000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC237999 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC46410 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-NORBORNANEDICARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3-Norbornanedicarboxylic acid suitable for constructing coordination polymers?
A1: this compound is a fascinating organic ligand for coordination polymer synthesis due to its rigid structure and the presence of two carboxylate groups. [] These carboxylate groups can act as bridges, coordinating to metal ions and facilitating the formation of extended two-dimensional or three-dimensional network structures. The rigid norbornane backbone introduces structural stability and can influence the overall topology of the resulting coordination polymer. []
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